molecular formula C16H10N2O2 B7821893 Indigo CAS No. 64784-13-0

Indigo

Cat. No. B7821893
CAS RN: 64784-13-0
M. Wt: 262.26 g/mol
InChI Key: QQILFGKZUJYXGS-UHFFFAOYSA-N
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Description

Indigo is a deep color that sits between blue and violet on the spectrum, reminiscent of the night sky . It is a blue dye obtained from various plants, especially of the genus Indigofera, or manufactured synthetically . It is also used extensively as a traditional Chinese medicine .


Synthesis Analysis

Indigo is chemically produced each year with the use of non-renewable petrochemicals and the use and generation of toxic compounds . Many microorganisms and their enzymes are able to synthesize indigo after the expression of specific oxygenases and hydroxylases . The Baeyer–Drewsen indigo synthesis is an organic reaction in which indigo is prepared from 2-nitrobenzaldehyde and acetone .


Molecular Structure Analysis

The spectral properties of Indigo were analyzed with Fourier transform infrared (FTIR), Raman, UV-Visible, and fluorescence techniques . The density functional theory (DFT) method with B3LYP using 6-311G (d,p) basis set was utilized to obtain their optimized geometric structures .


Chemical Reactions Analysis

Indigo is an economically important dye, especially for the textile industry and the dyeing of denim fabrics for jeans and garments . Microbial fermentation could offer a more sustainable and environmentally friendly manufacturing platform .


Physical And Chemical Properties Analysis

Indigo is soluble in nitrobenzene, phenol, chloroform, glacial acetic acid. It is insoluble in water, ethanol, acetone, ethyl acetate, pinene . The same vibrational mode presents a lower frequency in indigo than that in indirubin .

Scientific Research Applications

Textile Chemistry Advancement

Indigo, traditionally used for coloring blue jeans, has seen a significant advancement in textile chemistry. The implementation of a new form of indigo in the North American denim dying process represents an important manufacturing innovation in textile products (Malpass, 2019).

Organic Electronics

The 'old' structure of indigo has been revitalized in organic electronics, specifically as a functional building block. Indigo and its derivatives, like isoindigo, are used in organic field-effect transistors and solar cells, showing promising efficiency and stability (Głowacki et al., 2013).

Biocompatible and Biodegradable Applications

Indigo's biocompatibility and biodegradability have led to its exploration in medical, cosmetic, and food industries. Its versatile functionality has been applied in the creation of functional fibers, polymers, semiconductors, and sensors (Choi, 2020).

Traditional Medicine and Pharmacological Applications

Indigo naturalis, with its wide spectrum of pharmacological properties, is used in traditional Chinese medicine to treat various ailments like leukemia and psoriasis. It demonstrates anti-inflammatory, antioxidant, antibacterial, and immunomodulatory activities (Qi-yue et al., 2020).

Photostability Studies

The photostability of indigo, a key feature for its use in dyes, has been a subject of extensive research. Studies have focused on understanding the mechanisms that contribute to its stability upon exposure to light (Haggmark et al., 2018).

Eco-friendly Biocatalysts for Dyeing

The use of biocatalysts, like laccase and oxidase enzymes, for the eco-friendly treatment of indigo dyes is gaining attention. This approach aims to reduce the environmental impact of indigo dyeing technologies (Choi, 2021).

Sustainable Dyeing Strategies

A sustainable dyeing strategy using glucose as a biochemical protecting group has been developed. This approach avoids toxic reagents and reduces the need for a reducing agent in the dyeing process (Hsu et al., 2018).

Safety And Hazards

Indigo may cause skin irritation and serious eye irritation. It may cause damage to organs through prolonged or repeated exposure . Long-term use of indigo naturalis may produce some reversible adverse reactions .

Future Directions

Indigo has a bright future ahead with almost 1,000 aircraft on order and spiraling demand for seats per sector . The airline announced international expansion plans from India to new destinations in Africa and Central Asia .

properties

IUPAC Name

2-(3-hydroxy-1H-indol-2-yl)indol-3-one
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InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H
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InChI Key

QQILFGKZUJYXGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O
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Molecular Formula

C16H10N2O2
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DSSTOX Substance ID

DTXSID3026279
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Molecular Weight

262.26 g/mol
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Physical Description

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB]
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Record name 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-
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Solubility

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID
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Density

1.35 (NTP, 1992) - Denser than water; will sink, 1.35
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Product Name

Indigo

Color/Form

DARK-BLUE POWDER WITH COPPERY LUSTER

CAS RN

482-89-3, 68651-46-7, 64784-13-0
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Melting Point

734 to 738 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
462,000
Citations
RS Blackburn, T Bechtold, P John - Coloration Technology, 2009 - Wiley Online Library
The continuing importance of blue denim maintains indigo as an important vat dye industrially. In this review, we examine the various methods that have been used in the past and are …
Number of citations: 132 onlinelibrary.wiley.com
RM Christie - Biotechnic & Histochemistry, 2007 - Taylor & Francis
… of indigo is strongly dependent on its environment, it is blue in most commonly encountered situations. Indigo's … quantitative account of the colors of indigo and indirubin, a red isomer. …
Number of citations: 58 www.tandfonline.com
H Bader, J Hoigné - Water research, 1981 - Elsevier
… in air or exhaust gases were indigo and its water soluble derivatives, the sulfonated indigo compounds such as indigo disulfonate, indigocarmine and indigo trisulfohate (Thenard & …
Number of citations: 530 www.sciencedirect.com
AN Fabara, MW Fraaije - Applied microbiology and biotechnology, 2020 - Springer
… The current indigo production processes are based on fossil feedstocks… indigo. This mini-review provides an overview of the various microbial enzymes which are able to produce indigo …
Number of citations: 71 link.springer.com
M Vautier, C Guillard, JM Herrmann - Journal of Catalysis, 2001 - Elsevier
… tion and degradation of indigo and of one indigoid dye, indigo carmine (indigo disulphonic-5,5 … of indigo and of indigo carmine in water, (ii) the photoinduced decolorization of indigo …
Number of citations: 656 www.sciencedirect.com
H Bader - 1982 - Taylor & Francis
… The indigo method for the determination of ozone as … an international list of suppliers of indigo trisulfonate. Such a new selective … Ozone rapidly and stoichiometrically decolorizes indigo …
Number of citations: 417 www.tandfonline.com
E Epstein, MW NABORS, BB Stowe - Nature, 1967 - nature.com
… as a source of the blue dye indigo. The use of this plant of … indigo produced from the tropical legume genus Indigofera and has disappeared with the advent of cheaper synthetic indigo…
Number of citations: 89 www.nature.com
N Shange - 1996 - books.google.com
… Indigo heard them talking to her in her sleep. Sometimes when someone else was talking, Indigo … Indigo imagined tough winding branches growing from her braids, deep green leaves …
Number of citations: 210 books.google.com
RB Payne - Animal Behaviour, 1981 - Elsevier
Indigo buntings (Passerina cyanea) isolated as individuals from 60 days of age developed abnormal songs. Birds isolated in groups for 9 to 10 months and then individually isolated …
Number of citations: 284 www.sciencedirect.com
J Balfour-Paul - 2012 - books.google.com
… (b) Haj cAmer Muhammad cEissa stirring indigo paste (synthetic) to add to his dye vats which are arranged around the walls of his dyeshops, as is the case in former indigo dyeshops of …
Number of citations: 105 books.google.com

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